(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide
Description
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral amide derivative characterized by a 4-methylbenzyl group attached to the nitrogen of a branched butyramide backbone.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCMANIEVMLTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and 4-methylbenzylamine.
Coupling Reaction: The amino acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This activation facilitates the nucleophilic attack by 4-methylbenzylamine, forming the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling reaction efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzyl group, additional alkyl/aryl groups on the amide nitrogen, and modifications to the backbone. These changes influence molecular weight, solubility, and steric effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- N-Cyclopropyl substitution (CAS 72004-10-5) adds steric bulk, which may improve metabolic stability but reduce solubility . The 3-trifluoromethyl group (CAS 1292747-03-5) enhances electron-withdrawing properties and bioavailability, a common strategy in drug design .
Biological Activity
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of amides, characterized by an amino group, a butyramide backbone, and a 4-methyl-benzyl substituent. This specific stereochemistry is crucial for its biological activity, as it influences the compound's interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Key mechanisms include:
- Receptor Modulation : The compound has shown selective binding to neurotransmitter receptors, influencing their signaling pathways. This property is particularly relevant for therapeutic applications in neurological disorders.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic benefits in various diseases.
1. Neuropharmacological Effects
Research indicates that this compound may have neuroprotective properties. It has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
3. Antioxidant Activity
The presence of nitrogen-based heterocycles in the compound's structure suggests potential antioxidant properties. These properties can be evaluated through various in vitro assays that measure the ability to scavenge free radicals.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on Receptor Binding | Demonstrated selective binding to specific neurotransmitter receptors | Supports potential use in neurological therapies |
| Anticancer Activity Assessment | Similar compounds inhibited cancer cell growth via apoptosis | Suggests further investigation into anticancer applications |
| Antioxidant Properties Evaluation | In vitro assays indicated significant free radical scavenging activity | Highlights potential health benefits related to oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
